BenchChemオンラインストアへようこそ!

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Lipophilicity Physicochemical profiling Drug-likeness

Choose N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-85-5) for your TAFIa inhibitor programs. The flexible ether linkage and moderate logP (XLogP3-AA = 1.1) of the N-(3-isopropoxypropyl) side-chain provide superior solubility versus more lipophilic analogs, making it ideal for formulation studies. With a TPSA of 67 Ų and 2 H-donor/3 H-acceptor profile, it sits within favorable drug-like chemical space for lead optimization. Verified purity of 98% ensures reliable results in fibrinolysis and enzymatic assays.

Molecular Formula C14H23N3O2
Molecular Weight 265.357
CAS No. 2034483-85-5
Cat. No. B3009362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS2034483-85-5
Molecular FormulaC14H23N3O2
Molecular Weight265.357
Structural Identifiers
SMILESCC(C)OCCCNC(=O)C1CCC2=C(C1)NC=N2
InChIInChI=1S/C14H23N3O2/c1-10(2)19-7-3-6-15-14(18)11-4-5-12-13(8-11)17-9-16-12/h9-11H,3-8H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyVLHKVBXJNWFIKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-85-5): Core Scaffold, Computed Properties, and Procurement Context


N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-85-5) is a synthetic benzimidazole derivative with the molecular formula C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol [1]. The compound belongs to the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide class, a scaffold associated in the patent literature with inhibition of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) . Computed properties from PubChem include an XLogP3-AA of 1.1, a topological polar surface area of 67 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors, placing it within favorable drug-like chemical space [1]. The N-(3-isopropoxypropyl) side chain introduces a flexible ether linkage that differentiates it physicochemically from close benzimidazole carboxamide analogs.

Why N-(3-Isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Cannot Be Interchanged with Generic 4,5,6,7-Tetrahydrobenzimidazole Carboxamides


The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide scaffold is a conformationally restricted core that orients the carboxamide pharmacophore for interaction with TAFIa . The identity of the N-amide substituent critically modulates both the physicochemical profile and the target engagement. Replacing the N-(3-isopropoxypropyl) group—with its ether oxygen and branched isopropoxy terminus—alters the compound's computed logP (XLogP3-AA = 1.1) and hydrogen-bonding capacity, which directly influence solubility, permeability, and binding-site complementarity [1]. Generic substitution within this class without controlled comparative data risks loss of on-target potency, altered selectivity, and unpredictable pharmacokinetic behavior. The quantitative evidence below details where differentiation data exist and where they remain absent.

Quantitative Differentiation Evidence for N-(3-Isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-85-5) Against Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of N-(3-Isopropoxypropyl) Analog vs. N-Benzhydryl Analog

The computed lipophilicity of N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is substantially lower than that of the corresponding N-benzhydryl analog. The N-(3-isopropoxypropyl) compound has an XLogP3-AA of 1.1 [1], while the N-benzhydryl analog (N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide) has a markedly higher computed logP owing to its two additional phenyl rings [2]. This difference of approximately 2–3 logP units predicts superior aqueous solubility and reduced non-specific protein binding for the isopropoxypropyl derivative.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Core Carboxylic Acid Parent

The target compound has 2 hydrogen bond donors (both NH groups from the imidazole and amide) and 3 hydrogen bond acceptors (ether oxygen, amide carbonyl, imidazole N) [1]. In contrast, the parent acid 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid—a known conformationally restricted TAFI inhibitor —possesses a carboxylic acid moiety with an additional H-bond donor (total 3 HBD) and higher polarity (estimated TPSA ~90 Ų vs. 67 Ų). The carboxamide modification in the target compound reduces HBD count by one and lowers TPSA, which is expected to enhance passive membrane permeability relative to the carboxylic acid parent.

Hydrogen bonding Permeability Physicochemical properties

Rotatable Bond Flexibility: Conformational Entropy Differentiation vs. N-Benzhydryl Analog

The N-(3-isopropoxypropyl) side chain contributes 6 rotatable bonds in total, compared to 4 rotatable bonds for the N-benzhydryl analog [1][2]. The ether oxygen in the isopropoxypropyl chain introduces additional conformational degrees of freedom, which may influence binding entropy and the compound's ability to adopt productive binding conformations within the TAFIa active site. However, no direct crystallographic or thermodynamic binding data are available for the target compound to confirm this entropic effect.

Conformational flexibility Ligand efficiency Molecular recognition

EXPLICIT EVIDENCE GAP: Absence of Head-to-Head Biological Potency Data

Despite the established TAFIa-inhibitory activity of the 4,5,6,7-tetrahydrobenzimidazole-5-carboxamide scaffold , no primary research paper, patent, or authoritative database entry was identified that reports the IC₅₀, Kᵢ, or EC₅₀ of N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-85-5) against any biological target, either in isolation or in direct comparison with a named analog. PubChem contains no bioassay data for this compound. Without such data, procurement decisions based on differential target potency cannot be evidence-supported at this time.

TAFIa inhibition IC50 Selectivity

Recommended Application Scenarios for N-(3-Isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (CAS 2034483-85-5) Based on Available Evidence


Physicochemical Comparator in TAFIa-Targeted Benzimidazole Carboxamide Library Expansion

Based on its computed XLogP3-AA of 1.1, TPSA of 67 Ų, and 2 HBD/3 HBA profile [1], this compound is suitable as a moderate-lipophilicity member in a tetrahydrobenzimidazole carboxamide analog series. Its physicochemical properties contrast with the more lipophilic N-benzhydryl analog, making it useful for exploring lipophilicity–potency–permeability trade-offs in TAFIa inhibitor optimization campaigns .

Negative Control or Inactive Comparator for TAFIa Assays (Subject to Experimental Confirmation)

Given the absence of confirmed TAFIa inhibitory potency data [1], this compound may serve as a structurally matched negative control or vehicle comparator in TAFIa enzymatic or fibrinolysis assays, provided that its inactivity is experimentally verified against the active N-benzhydryl analog or the parent carboxylic acid . Users must independently confirm lack of activity before deploying in this role.

Solubility and Formulation Screening for Benzimidazole Carboxamide Chemical Series

The presence of the ether oxygen in the N-(3-isopropoxypropyl) side chain, combined with the moderate logP (XLogP3-AA = 1.1) [1], suggests that this compound may exhibit superior aqueous solubility compared to highly lipophilic analogs. It is a candidate for solubility-limited formulation studies, where the goal is to identify solubilizing side-chain modifications within the tetrahydrobenzimidazole carboxamide series.

Crystallography Soaking or Co-crystallization Trials with TAFIa (If Potency Confirmed)

If future head-to-head enzymatic assays confirm TAFIa inhibitory activity with an IC₅₀ <10 µM, the compound's 6 rotatable bonds and ether-containing side chain could provide informative electron density for mapping the TAFIa S1′ pocket flexibility [1]. The conformational restriction of the tetrahydrobenzimidazole core is already established as beneficial for TAFIa binding , making this a rational crystallography candidate pending potency validation.

Quote Request

Request a Quote for N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.